molecular formula C9H6BrNO B032679 4-(2-Bromoacetyl)benzonitrile CAS No. 20099-89-2

4-(2-Bromoacetyl)benzonitrile

Cat. No. B032679
CAS RN: 20099-89-2
M. Wt: 224.05 g/mol
InChI Key: LJANCPRIUMHGJE-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)benzonitrile is a chemical compound that has been studied in the context of its synthesis and its applications in various chemical reactions. It serves as a precursor or a ligand in the formation of complex compounds and has notable applications in medicinal and materials chemistry.

Synthesis Analysis

  • The compound 4-(2-bromoacetyl)benzonitrile is synthesized through a reaction with other chemicals, such as 2-benzoylpyridine thiosemicarbazone, to produce tridentate NNN ligands. These ligands then form complexes with metals like cobalt(II) (Bera et al., 2021).

Molecular Structure Analysis

  • The molecular structure of compounds derived from 4-(2-bromoacetyl)benzonitrile is often determined using techniques like X-ray crystallography, spectroscopy (1H NMR, IR, UV-Visible, and fluorescence), and density functional theory (DFT) calculations. These methods help elucidate the geometry and electronic structure of the compound and its derivatives (Bera et al., 2021).

Chemical Reactions and Properties

  • 4-(2-Bromoacetyl)benzonitrile is involved in the formation of complex compounds. Its reaction with cobalt(II) perchlorate salt in acetonitrile methanol solution forms a complex with potential anticancer activity against human monocytic cells (Bera et al., 2021).

Physical Properties Analysis

  • The physical properties of derivatives of 4-(2-bromoacetyl)benzonitrile, such as solubility, melting point, and crystalline structure, are typically studied using methods like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). These properties are crucial for understanding the stability and applicability of the compound in different environments.

Chemical Properties Analysis

  • The chemical properties, including reactivity, bonding characteristics, and energy levels (HOMO-LUMO gap), are investigated using spectroscopic methods and computational techniques like DFT. These studies provide insights into the electron distribution, potential sites for chemical interaction, and the overall stability of the compound and its complexes (Bera et al., 2021).

Scientific Research Applications

  • Cytotoxic Effects in Medicine : Benzonitrile herbicides, including bromoxynil and others, have shown significant cytotoxic effects on human liver and kidney cells. This indicates potential applications and risks in medical and environmental contexts (Lovecká et al., 2015).

  • Chemical Synthesis and Pharmaceuticals : Benzonitrile frameworks, assembled using a NHC-catalyzed benzannulation protocol, are useful in synthesizing natural products, pharmaceuticals, and agrochemicals. This suggests its application in drug design and agricultural chemistry (Jia & Wang, 2016).

  • Battery Technology : In the field of energy storage, 4-(Trifluoromethyl)-benzonitrile enhances the cyclic stability and capacity retention in lithium-ion batteries, suggesting its application in improving high-voltage battery performance (Huang et al., 2014).

  • Environmental Studies : Studies on microbial degradation of benzonitrile herbicides like dichlobenil and bromoxynil in soil and subsurface environments have revealed insights into degradation pathways and the persistence of metabolites. This has implications for environmental monitoring and bioremediation strategies (Holtze et al., 2008).

  • Corrosion Inhibition : In materials science, benzonitriles have been identified as effective corrosion inhibitors for mild steel in acidic mediums, indicating their potential application in industrial maintenance and preservation (Chaouiki et al., 2018).

  • Cancer Research : In cancer research, a new family of iron(II)-cyclopentadienyl compounds, which includes benzonitrile derivatives, shows strong activity against colorectal and triple negative breast cancer cells, highlighting their potential in developing anticancer drugs (Pilon et al., 2020).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

4-(2-Bromoacetyl)benzonitrile is primarily used for research and development purposes . Its future directions could include further exploration of its potential uses in pharmaceutical synthesis.

properties

IUPAC Name

4-(2-bromoacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJANCPRIUMHGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173920
Record name Benzonitrile, 4-(bromoacetyl)-
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Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoacetyl)benzonitrile

CAS RN

20099-89-2
Record name 4-Cyanophenacyl bromide
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Record name 4-(Bromoacetyl)benzonitrile
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Record name 20099-89-2
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Record name Benzonitrile, 4-(bromoacetyl)-
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Record name 4-(bromoacetyl)benzonitrile
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Record name 4-(BROMOACETYL)BENZONITRILE
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Synthesis routes and methods I

Procedure details

To a mixture of para-cyanoacetophenone (52 g, 0.36 mol) in chloroform (520 ml) and 48% HBr (5.2 ml), a solution of bromine (19.3 ml) in chloroform (52 ml) was added dropwise over a period of 20 min. The mixture was stirred for 3 h at room temperature and neutralized to pH7 with sat. NaHCO3. The organic layer was washed with sat. NaCl and dried over anhydrous Na2SO4 and concentrated. The residue was chromatographed on silica gel (AcOEt/n-hexane=1/3 as an eluent) and recrystallized to obtain 2-bromo-4′-cyanoacetophenone as a colourless plate (23.4 g, 29%).
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Acetylbenzonitrile (14.5 g, 100 mmol) was dissolved in anhydrous ether (150 ml). Aluminium chloride (catalytic amount) was added to the solution. Bromine (5.1 ml, 100 mmol) was added dropwise at room temperature and the solution stirred for 1/2 h. A precipitate formed and was collected and dried to yield p-cyanophenacyl bromide, m.p. 85°-86° C. (19.34 g, 86%); δH (CDCl3) 7.80 and 8.10 (4H, ABq, aryl), 4.45 (2H, s, CH2).
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-cyanoacetophenone (11.32 g, 77.98 mmol) in dichloromethane (200 mL) was added bromine (4.00 mL, 78.0 mmol) dropwise at room temperature. After stirring several minutes, the reaction mixture was washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 4-cyanophenacyl bromide (17.73 g) as a white solid.
Quantity
11.32 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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